![molecular formula C10H6N2S B186497 Thieno[2,3-c][1,6]naphthyridine CAS No. 62506-41-6](/img/structure/B186497.png)
Thieno[2,3-c][1,6]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-c][1,6]naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a fused ring system that contains both nitrogen and sulfur atoms, making it an interesting target for researchers.
Wirkmechanismus
The exact mechanism of action of thieno[2,3-c][1,6]naphthyridine is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Thieno[2,3-c][1,6]naphthyridine has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using thieno[2,3-c][1,6]naphthyridine in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using thieno[2,3-c][1,6]naphthyridine is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on thieno[2,3-c][1,6]naphthyridine. One area of interest is the development of new derivatives of this compound with improved biological activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of thieno[2,3-c][1,6]naphthyridine and its potential applications in the treatment of various diseases. Finally, the use of thieno[2,3-c][1,6]naphthyridine in material science and organic synthesis is an area that warrants further investigation.
Synthesemethoden
Several methods have been reported for the synthesis of thieno[2,3-c][1,6]naphthyridine. One of the most common methods involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate, followed by cyclization with sulfur and dehydrogenation to form the final product. Another method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate, followed by cyclization with sulfur and dehydrogenation.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-c][1,6]naphthyridine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth of cancer cells. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
62506-41-6 |
|---|---|
Produktname |
Thieno[2,3-c][1,6]naphthyridine |
Molekularformel |
C10H6N2S |
Molekulargewicht |
186.24 g/mol |
IUPAC-Name |
thieno[2,3-c][1,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-5-8-7-2-4-13-10(7)6-12-9(1)8/h1-6H |
InChI-Schlüssel |
WPUOLLPLHCWNRD-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C=CSC3=CN=C21 |
Kanonische SMILES |
C1=CN=CC2=C3C=CSC3=CN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



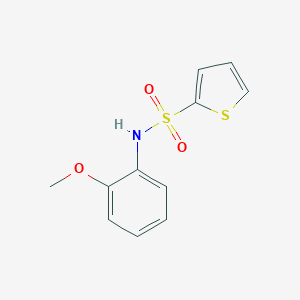

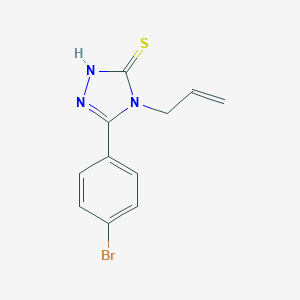
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
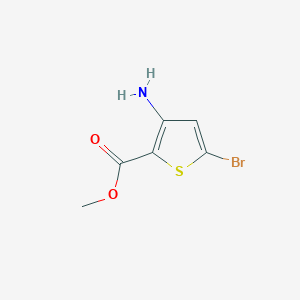

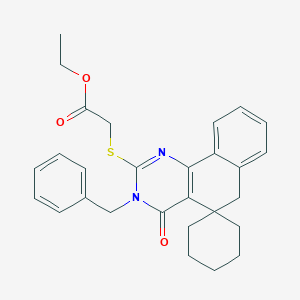
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
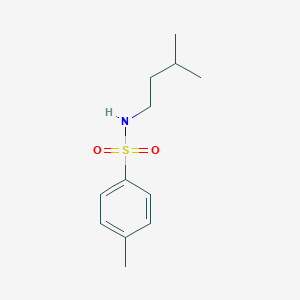
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)